molecular formula C41H30NP B1628010 2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine CAS No. 919091-20-6

2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine

Cat. No.: B1628010
CAS No.: 919091-20-6
M. Wt: 567.7 g/mol
InChI Key: NXQXGCPNDCCWTP-UHFFFAOYSA-N
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Description

2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine is a complex organic compound that features a pyridine ring substituted with diphenylphosphino and triphenylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromopyridine with diphenylphosphine in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

    Coordination: The compound can act as a ligand, coordinating with metal centers in complex formation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

    Coordination: Metal salts such as palladium chloride or platinum chloride are often used in coordination reactions.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Substitution: Formation of halogenated or nitrated derivatives.

    Coordination: Formation of metal-ligand complexes.

Scientific Research Applications

2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.

    Medicine: Investigated for its role in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine largely depends on its role as a ligand. It can coordinate with metal centers, influencing the electronic properties and reactivity of the metal. This coordination can facilitate various catalytic processes, including cross-coupling reactions and hydrogenation.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler phosphine ligand with three phenyl groups.

    2,6-Diphenylpyridine: A pyridine derivative with phenyl groups at the 2 and 6 positions.

    2-(Diphenylphosphino)pyridine: A pyridine derivative with a diphenylphosphino group at the 2 position.

Uniqueness

2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine is unique due to the combination of its bulky triphenylphenyl group and the diphenylphosphino group. This unique structure provides steric and electronic properties that can enhance its performance as a ligand in various catalytic processes.

Properties

IUPAC Name

diphenyl-[6-(2,4,6-triphenylphenyl)pyridin-2-yl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H30NP/c1-6-17-31(18-7-1)34-29-37(32-19-8-2-9-20-32)41(38(30-34)33-21-10-3-11-22-33)39-27-16-28-40(42-39)43(35-23-12-4-13-24-35)36-25-14-5-15-26-36/h1-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQXGCPNDCCWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C4=NC(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H30NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70580026
Record name diphenyl-[6-(2,4,6-triphenylphenyl)pyridin-2-yl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70580026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919091-20-6
Record name diphenyl-[6-(2,4,6-triphenylphenyl)pyridin-2-yl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70580026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine
Reactant of Route 2
2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine
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2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine
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2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine
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2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine
Reactant of Route 6
2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine

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